molecular formula C15H13ClN6O3 B2729601 2-N-(4-chlorophenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 713130-22-4

2-N-(4-chlorophenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B2729601
CAS No.: 713130-22-4
M. Wt: 360.76
InChI Key: MALOHMIENOTYNC-UHFFFAOYSA-N
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Description

The compound 2-N-(4-chlorophenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine (CAS: 713130-22-4) is a pyrimidine derivative characterized by a triamine backbone substituted with a 4-chlorophenyl group at position 2, a furan-2-ylmethyl group at position 4, and a nitro group at position 5 . Pyrimidine derivatives are widely studied for their biological activities, particularly as kinase inhibitors and antimicrobial agents. The nitro group enhances electrophilicity, while the chlorophenyl and furan substituents modulate lipophilicity and steric interactions, influencing binding affinity and pharmacokinetics.

Properties

IUPAC Name

2-N-(4-chlorophenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN6O3/c16-9-3-5-10(6-4-9)19-15-20-13(17)12(22(23)24)14(21-15)18-8-11-2-1-7-25-11/h1-7H,8H2,(H4,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALOHMIENOTYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901319647
Record name 2-N-(4-chlorophenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661497
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

713130-22-4
Record name 2-N-(4-chlorophenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-phenyl)-N’-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethylamine, which is then reacted with 4-chloroaniline under controlled conditions to form the intermediate. This intermediate undergoes further nitration and cyclization reactions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-phenyl)-N’-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, sodium borohydride for selective reductions, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chloro group can yield a variety of derivatives depending on the nucleophile used .

Mechanism of Action

The mechanism of action of N-(4-Chloro-phenyl)-N’-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro-phenyl and furan rings can interact with biological macromolecules through hydrophobic interactions and hydrogen bonding. These interactions can disrupt cellular processes and lead to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below compares key structural analogs based on substituent variations, molecular weights, and reported properties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents pKa (Predicted) Biological Activity Notes References
Target Compound C16H14ClN7O3 387.78 4-ClPh, furan-2-ylmethyl, NO2 N/A Potent inhibitor (Sonic Hedgehog pathway)
N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine C11H11ClN6O2 294.70 3-ClPh, methyl, NO2 2.31 Lower potency due to smaller substituent
N4-(4-fluorophenyl)-N2-(3-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine C17H15FN6O3 370.34 4-FPh, 3-MeOPh, NO2 N/A Improved solubility, moderate activity
N2-(3-chloro-4-methylphenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine C12H13ClN6O2 308.72 3-Cl-4-MePh, methyl, NO2 1.515 (density) Higher toxicity, limited selectivity
N2-(3-methoxypropyl)-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine C15H20N6O3 332.36 3-MeOPr, 4-MePh, NO2 N/A Reduced membrane permeability

Key Observations :

  • Chlorophenyl vs.
  • Furan vs. Phenyl/Tetrahydrofuran : Replacement of furan with phenyl (e.g., in compound 72d11) introduces toxicity, while tetrahydrofuran (72d10) reduces potency, underscoring furan's optimal balance of steric bulk and electronic effects .
  • Methyl vs. Bulky Substituents : Methyl groups (e.g., in C11H11ClN6O2) lower molecular weight but reduce binding affinity compared to furan-2-ylmethyl or methoxyphenyl groups .

Structural and Crystallographic Insights

  • Conformational Flexibility : In fluorophenyl/methoxyphenyl analogs (e.g., C17H15FN6O3), dihedral angles between the pyrimidine ring and aryl groups (12–86°) influence binding pocket compatibility .
  • Hydrogen Bonding : The target compound’s furan oxygen may participate in weak C–H⋯O interactions, enhancing crystal packing stability, as observed in related structures .

Biological Activity

2-N-(4-chlorophenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that integrates a chlorophenyl moiety, a furan ring, and a nitropyrimidine core, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial effects, along with relevant case studies and research findings.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit promising antitumor activity. A study evaluated various synthesized derivatives of pyrimidines and found that those containing nitro groups significantly inhibited the proliferation of cancer cells. For instance, compounds were tested against human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays. The results showed that derivatives with nitro substitutions had IC50 values ranging from 5 to 10 µM in 2D cultures, indicating strong potential for further development as antitumor agents .

CompoundCell LineIC50 (µM) in 2D AssayIC50 (µM) in 3D Assay
5A5496.2620.46
5HCC8276.4816.00

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been extensively studied. A recent evaluation of several pyrimidine derivatives demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The presence of the furan moiety has been linked to enhanced binding affinity to bacterial enzymes, which may contribute to their efficacy as antimicrobial agents .

The proposed mechanism of action for this class of compounds involves interaction with DNA and inhibition of DNA-dependent enzymes. Specifically, the nitro group may facilitate binding within the minor groove of DNA, disrupting replication processes in cancer cells and bacteria alike. Additionally, the chlorophenyl and furan groups may enhance these interactions through π-stacking with aromatic residues in target proteins .

Case Studies

  • Antitumor Efficacy : In a controlled study involving various synthesized derivatives of pyrimidines with nitro substitutions, it was found that these compounds exhibited significant growth inhibition in both 2D and 3D cell culture systems. The most potent compound achieved an IC50 value of approximately 6 µM against A549 cells in a 2D assay .
  • Antimicrobial Screening : Another study focused on the antibacterial activity of related compounds revealed that those containing the furan ring displayed enhanced activity against Bacillus subtilis. Compounds were evaluated using standard disc diffusion methods, showing zones of inhibition ranging from moderate (10 mm) to strong (>20 mm) against selected strains .

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